molecular formula C9H9FN2O B7894064 N-cyclopropyl-6-fluoropyridine-3-carboxamide

N-cyclopropyl-6-fluoropyridine-3-carboxamide

Cat. No.: B7894064
M. Wt: 180.18 g/mol
InChI Key: VPOLBKKAXMBJMI-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-fluoropyridine-3-carboxamide is a chemical compound with the molecular formula C9H9FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a cyclopropyl group in its structure makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-fluoropyridine-3-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring, followed by the formation of the carboxamide group. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and cyclopropanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclopropyl-6-fluoropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The cyclopropyl group may contribute to the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoropyridine-3-carboxamide
  • N-cyclopropylpyridine-3-carboxamide
  • N-cyclopropyl-6-chloropyridine-3-carboxamide

Uniqueness

N-cyclopropyl-6-fluoropyridine-3-carboxamide is unique due to the combination of the fluorine atom and the cyclopropyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclopropyl-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOLBKKAXMBJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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